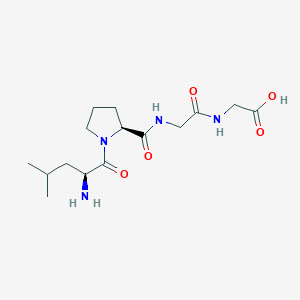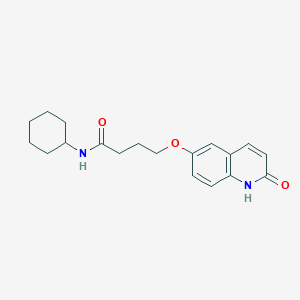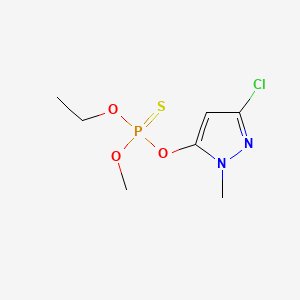
Phosphorothioic acid, O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, and a phosphorothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate typically involves the reaction of 3-chloro-1-methyl-1H-pyrazole with ethyl and methyl phosphorothioate esters. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its potential pesticidal properties.
Wirkmechanismus
The mechanism of action of O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate involves its interaction with specific molecular targets. The phosphorothioate group can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of essential biochemical pathways. This inhibition can result in the compound’s pesticidal or antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorodithioate
- O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphonate
Uniqueness
O-(3-chloro-1-methyl-1H-pyrazol-5-yl) O-ethyl O-methyl phosphorothioate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phosphorothioate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
71756-19-9 |
|---|---|
Molekularformel |
C7H12ClN2O3PS |
Molekulargewicht |
270.67 g/mol |
IUPAC-Name |
(5-chloro-2-methylpyrazol-3-yl)oxy-ethoxy-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H12ClN2O3PS/c1-4-12-14(15,11-3)13-7-5-6(8)9-10(7)2/h5H,4H2,1-3H3 |
InChI-Schlüssel |
JHBHPDBCEDYRJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OC)OC1=CC(=NN1C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


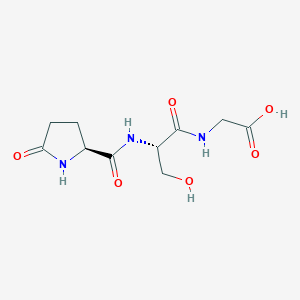
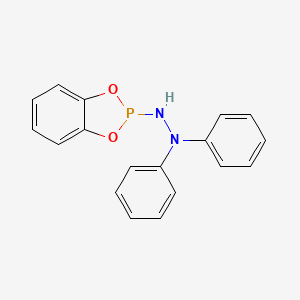
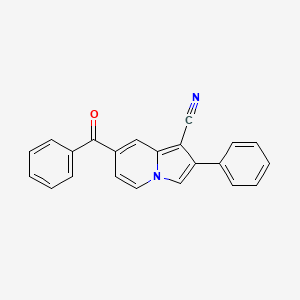
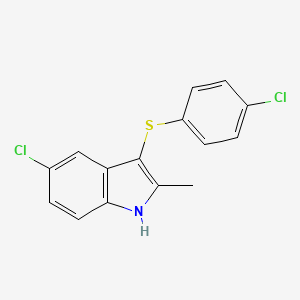


![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
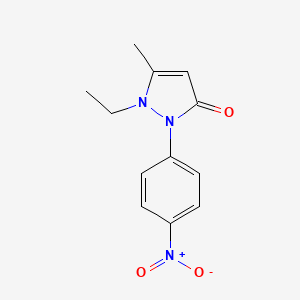


![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
